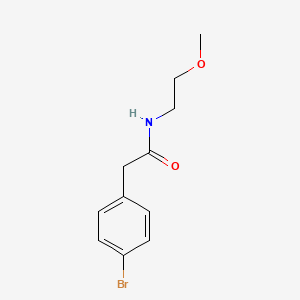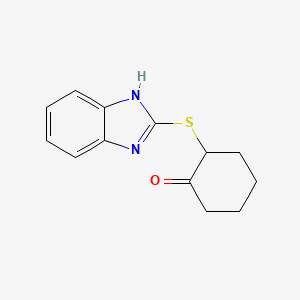
2-(4-bromophenyl)-N-(2-methoxyethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromophenyl)-N-(2-methoxyethyl)acetamide is a chemical compound that belongs to the class of amides. This compound is also known as Bromadol and is a potent analgesic agent that has been used in scientific research. The chemical structure of Bromadol includes a bromine atom, which makes it a unique compound among other amides.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-N-(2-methoxyethyl)acetamide involves its binding to the mu-opioid receptor in the central nervous system. This binding results in the activation of the receptor, which leads to the inhibition of pain signals. The compound also has an affinity for the delta-opioid receptor, which may contribute to its analgesic effects.
Biochemical and physiological effects:
The biochemical and physiological effects of 2-(4-bromophenyl)-N-(2-methoxyethyl)acetamide include pain relief, sedation, and respiratory depression. It has also been shown to have antitussive effects, which may make it useful in the treatment of coughs.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(4-bromophenyl)-N-(2-methoxyethyl)acetamide in lab experiments include its high potency and selectivity for the mu-opioid receptor. However, its high potency may also make it difficult to control the dosage, which can lead to adverse effects. Additionally, its use in lab experiments is limited by the fact that it is a controlled substance and requires special licensing for purchase and use.
Future Directions
There are several future directions for the study of 2-(4-bromophenyl)-N-(2-methoxyethyl)acetamide. One area of research is the development of new analogs with improved potency and selectivity. Another area of research is the study of the compound's effects on other physiological systems, such as the immune system. Finally, there is a need for further research into the safety and efficacy of the compound in humans.
Synthesis Methods
The synthesis of 2-(4-bromophenyl)-N-(2-methoxyethyl)acetamide involves the reaction of 4-bromoacetophenone with N-(2-methoxyethyl)acetamide in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in a solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified by recrystallization or column chromatography.
Scientific Research Applications
2-(4-bromophenyl)-N-(2-methoxyethyl)acetamide has been used in scientific research as a potent analgesic agent. It has been shown to have a higher potency than morphine and fentanyl in animal studies. It has also been used in the study of opioid receptors and their interactions with other ligands.
properties
IUPAC Name |
2-(4-bromophenyl)-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-15-7-6-13-11(14)8-9-2-4-10(12)5-3-9/h2-5H,6-8H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZRIWFUIOZLJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CC1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(allylamino)carbonothioyl]cyclohexanecarboxamide](/img/structure/B4929498.png)
![5-{[(2,6-diethylphenyl)amino]methylene}-1-(2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4929499.png)
![ethyl 4-(5-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-furyl)benzoate](/img/structure/B4929506.png)
![1'-[2-(2-furyl)benzyl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine](/img/structure/B4929514.png)




![4-(benzyloxy)-1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B4929548.png)
![methyl 2-({N-(4-methoxyphenyl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4929549.png)
![3-[(4-{[1-(3-ethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4929556.png)

![3-(2-{[2-nitro-5-(1-pyrrolidinyl)phenyl]thio}ethoxy)-4-phenyl-1,2,5-oxadiazole](/img/structure/B4929566.png)
